3-(Benzoylamino)propyl benzoate
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Overview
Description
3-Benzamidopropyl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of benzoic acid with 3-benzamidopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamidopropyl benzoate typically involves the esterification reaction between benzoic acid and 3-benzamidopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-benzamidopropyl benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzamidopropyl benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-benzamidopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-benzamidopropanol.
Reduction: 3-Benzamidopropanol.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
3-Benzamidopropyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzamidopropyl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzyl benzoate: Another ester of benzoic acid, commonly used as a topical treatment for scabies.
Ethyl benzoate: An ester with similar structural features but different physical and chemical properties.
Methyl benzoate: Known for its pleasant aroma and used in perfumes and flavorings.
Uniqueness: 3-Benzamidopropyl benzoate is unique due to the presence of both an amide and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like benzyl benzoate or ethyl benzoate.
Biological Activity
3-(Benzoylamino)propyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoyl group attached to an amino group, which is further linked to a propyl benzoate moiety. The structural uniqueness of this compound influences its chemical reactivity and biological activity, making it a subject of interest for various applications in chemistry and biology.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoyl derivatives, including this compound. For instance, modifications in the benzoyl moiety can significantly enhance antimicrobial efficacy against various bacterial strains. A representative compound from related studies demonstrated excellent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .
Table 1: Antimicrobial Activity of Benzoyl Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus epidermidis | 0.5 |
Benzyl benzoic acid derivative | Streptococcus pneumoniae | 1 |
Trifluoromethyl substituted compound | Staphylococcus aureus | 8 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of RNA Polymerase : Similar compounds have been identified as inhibitors of bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. By inhibiting the interaction between RNAP and sigma factors, these compounds can effectively reduce bacterial growth .
- Cell Membrane Disruption : Some derivatives exhibit cell membrane disruption capabilities, leading to increased permeability and eventual cell lysis in susceptible bacteria.
- Enzyme Inhibition : The compound may also act by inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival.
Case Studies
A notable study explored the synthesis and evaluation of various benzamide derivatives, including those structurally related to this compound. The research demonstrated that modifications in substituents on the benzene ring significantly influenced both antimicrobial potency and selectivity .
Properties
CAS No. |
5433-09-0 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-benzamidopropyl benzoate |
InChI |
InChI=1S/C17H17NO3/c19-16(14-8-3-1-4-9-14)18-12-7-13-21-17(20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChI Key |
OBQHMFRYUQDAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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